molecular formula C18H36CuN2S4 B172954 Copper dibutyldithiocarbamate CAS No. 13927-71-4

Copper dibutyldithiocarbamate

Cat. No.: B172954
CAS No.: 13927-71-4
M. Wt: 472.3 g/mol
InChI Key: IXPUJMULXNNEHS-UHFFFAOYSA-L
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Description

Copper dibutyldithiocarbamate is a coordination complex that belongs to the family of copper dithiocarbamates. These compounds have been known for over a century and are widely used in various fields due to their unique chemical properties. This compound is particularly notable for its applications in materials science, biology, and medicine .

Preparation Methods

Copper dibutyldithiocarbamate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) diacetate with zinc(II) bis(dibutyldithiocarbamate) in a biphasic mixture of dichloromethane, water, and aqueous ammonia at room temperature under aerobic conditions . The reaction conditions are typically mild, and the product is obtained in high yield.

Industrial production methods often involve the use of copper salts and dithiocarbamate ligands in organic solvents. The reaction is usually carried out at controlled temperatures to ensure the formation of the desired coordination complex .

Chemical Reactions Analysis

Copper dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of copper dibutyldithiocarbamate involves its interaction with molecular targets and pathways within cells. For example, in cancer cells, the compound forms a complex with copper ions, which inhibits the cellular proteasome. This inhibition is distinct from that of clinically used drugs like bortezomib, as it targets the 19S proteasome rather than the 20S proteasome . The compound also activates transcription factors like Nrf2 by inducing their nuclear translocation and upregulating the expression of downstream proteins .

Comparison with Similar Compounds

Copper dibutyldithiocarbamate can be compared with other copper dithiocarbamate complexes, such as copper diethyldithiocarbamate and copper dimethyldithiocarbamate. These compounds share similar coordination chemistry but differ in their substituents and specific applications .

This compound is unique due to its specific substituents and its diverse applications in various fields.

Properties

IUPAC Name

copper;N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPUJMULXNNEHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36CuN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13927-71-4
Record name (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13927-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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CAS No.

52691-95-9, 13927-71-4
Record name Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52691-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(dibutylcarbamodithioato-S,S')copper
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Record name Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Bis(dibutyldithiocarbamato-S,S')copper
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystallographic orientation of ZnS nanostructures, synthesized using zinc dibutyldithiocarbamate, influence their optical properties?

A2: Research indicates that varying the crystallographic orientation of 1D wurtzite ZnS nanostructures, synthesized using precursors like zinc dibutyldithiocarbamate, can tune their bandgap and consequently, their emission properties []. Specifically, changing the growth direction from <002> to <210> can shift the band-edge emission from ≈338 to ≈345 nm []. This control over optical properties is crucial for potential applications in optoelectronic devices.

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